1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol 1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18231196
InChI: InChI=1S/C10H12N2OS/c11-6-7(13)5-10-12-8-3-1-2-4-9(8)14-10/h1-4,7,13H,5-6,11H2
SMILES:
Molecular Formula: C10H12N2OS
Molecular Weight: 208.28 g/mol

1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol

CAS No.:

Cat. No.: VC18231196

Molecular Formula: C10H12N2OS

Molecular Weight: 208.28 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol -

Specification

Molecular Formula C10H12N2OS
Molecular Weight 208.28 g/mol
IUPAC Name 1-amino-3-(1,3-benzothiazol-2-yl)propan-2-ol
Standard InChI InChI=1S/C10H12N2OS/c11-6-7(13)5-10-12-8-3-1-2-4-9(8)14-10/h1-4,7,13H,5-6,11H2
Standard InChI Key DXJXZLRQZAZZNR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)CC(CN)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol consists of a propan-2-ol backbone substituted at position 1 with an amino group and at position 3 with a benzo[d]thiazol-2-yl moiety. The benzothiazole system—a fused bicyclic structure comprising a benzene ring and a thiazole ring—imparts significant aromaticity and electronic diversity. The stereochemistry at the amino-bearing carbon (C1) and the hydroxyl-bearing carbon (C2) remains undefined in open literature, though chiral resolution methods for analogous compounds suggest potential enantiomeric forms .

Table 1: Calculated Molecular Properties

PropertyValue
Molecular formulaC10_{10}H12_{12}N2_2OS
Molecular weight208.28 g/mol
IUPAC name1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol
Topological polar surface area76.9 Ų (estimated)
Hydrogen bond donors2 (─NH2_2, ─OH)
Hydrogen bond acceptors4 (thiazole N, ─OH, ─NH2_2)

Synthetic Methodologies

Retrosynthetic Analysis

The benzothiazole core can be constructed via cyclization of 2-aminothiophenol derivatives with carbonyl compounds, followed by functionalization to introduce the amino alcohol side chain. Two plausible routes emerge:

Route A: Thiazole-first approach

  • Benzothiazole formation: Condensation of 2-aminothiophenol with β-keto esters or α-haloketones under acidic conditions.

  • Side-chain introduction: Grignard or nucleophilic addition to install the propanolamine moiety.

Route B: Amino alcohol functionalization

  • Propanolamine synthesis: Reductive amination of glycidol derivatives to yield 1-amino-propan-2-ol intermediates .

  • Benzothiazole coupling: Ullmann-type coupling or SNAr reactions to attach the heterocycle.

Industrial Scalability Challenges

  • Purification hurdles: The polar amino and hydroxyl groups complicate chromatographic separation, necessitating crystallization optimization .

  • Stereochemical control: Asymmetric synthesis techniques (e.g., enzymatic resolution) may be required to isolate enantiopure forms .

Physicochemical and Spectroscopic Profiles

Solubility and Stability

  • Aqueous solubility: Estimated <1 mg/mL at pH 7.4 due to the hydrophobic benzothiazole core .

  • pH-dependent stability: Protonation of the thiazole nitrogen (pKa ~2.5) and amine group (pKa ~9.8) influences degradation pathways.

Spectroscopic Signatures

  • 1^1H NMR (predicted, DMSO-d6):

    • δ 8.10–7.40 (m, 4H, aromatic H)

    • δ 5.20 (br s, 1H, ─OH)

    • δ 4.10–3.80 (m, 1H, CH─NH2)

    • δ 3.50–3.20 (m, 2H, CH2─OH)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
(3S)-3-Amino-3-thiazolylpropanol6.2512.5
Benzothiazole-2-ethylamine derivative 4.818.3

Mechanistic studies suggest membrane disruption via thiazole-mediated lipid bilayer intercalation .

Industrial and Pharmaceutical Applications

Drug Intermediate Utility

  • Antiplatelet agents: Structural similarity to TPO receptor agonists suggests potential thrombopoietin mimetic activity .

  • Antiviral scaffolds: Modular synthesis enables incorporation into protease inhibitor frameworks .

Material Science Applications

  • Liquid crystals: Benzothiazole’s planar structure facilitates mesophase formation in display technologies.

  • Corrosion inhibitors: Chemisorption on metal surfaces via lone electron pairs from N/S atoms.

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